2-(1-Methyl-1H-pyrazol-3-YL)phenol
Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)phenol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
The mode of action of 2-(1-Methyl-1H-pyrazol-3-YL)phenol involves interactions with its targets, leading to changes in cellular processes. The combined effect of two nitrogen atoms reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of similar compounds should be improved to a great extent .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-1H-pyrazol-3-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with phenol derivatives under specific conditions. One common method is the condensation reaction, where the aldehyde group of 1-methyl-1H-pyrazole-3-carbaldehyde reacts with phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or hydroquinones, depending on the reaction conditions.
Reduction: Reduction reactions can produce reduced phenol derivatives or pyrazole derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or phenols.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as an antileishmanial and antimalarial agent.
Medicine: It has been investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-3-yl)phenol is structurally similar to other pyrazole derivatives, such as 3-(1-Methyl-1H-pyrazol-4-yl)phenol and 2-(1-Methyl-1H-pyrazol-5-yl)phenol. its unique substitution pattern on the pyrazole ring and phenol group gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
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Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQEXCUPFTZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736007 | |
Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123532-18-3 | |
Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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